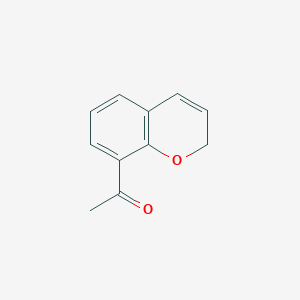

1-(2H-chromen-8-yl)ethan-1-one

描述

属性

分子式 |

C11H10O2 |

|---|---|

分子量 |

174.20 g/mol |

IUPAC 名称 |

1-(2H-chromen-8-yl)ethanone |

InChI |

InChI=1S/C11H10O2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-6H,7H2,1H3 |

InChI 键 |

FLTGTOAPEXQNQH-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C1=CC=CC2=C1OCC=C2 |

产品来源 |

United States |

生物活性

1-(2H-chromen-8-yl)ethan-1-one, also known as a chromenone derivative, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by a chromene backbone with an ethanone substituent. The synthesis typically involves the condensation reactions of appropriate phenolic compounds with acetic anhydride or acetyl chloride under acidic conditions. This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing phenolic precursors and acetylating agents.

- Cyclization Techniques : Involving the formation of the chromene ring from simpler aromatic compounds.

Biological Activity Overview

The biological activities of this compound are extensive, including:

- Anticancer Activity : Several studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and colon cancer models.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against both Gram-positive and Gram-negative bacteria. It has been particularly effective against Staphylococcus aureus and Escherichia coli.

- Antioxidant Effects : The compound demonstrates strong antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Studies

A recent study evaluated the cytotoxicity of this compound on various cancer cell lines, revealing an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT116 | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species generation |

Antimicrobial Studies

In antimicrobial assays, this compound exhibited varying degrees of inhibition against bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound demonstrated an IC50 value of 50 µM, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid.

Molecular Docking Studies

In silico studies using molecular docking have suggested that this compound has a strong binding affinity for key enzymes involved in cancer progression, such as CDK5. The binding energy calculated was approximately -7.5 kcal/mol, indicating favorable interactions with the enzyme's active site.

相似化合物的比较

Comparison with Structurally Similar Compounds

Chromen/Coumarin Derivatives

Compound A : 3-Acetyl-8-methoxy-2H-chromen-2-one (C₁₂H₁₀O₄)

- Structure : Coumarin (chromen-2-one) backbone with acetyl (C=O) at position 3 and methoxy (-OCH₃) at position 6.

- Synthesis: Condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in methanol/piperidine at 0–4°C .

- Key Differences: The lactone ring in coumarins enhances stability and bioactivity (e.g., anticoagulant properties) compared to non-lactone chromen derivatives like 1-(2H-chromen-8-yl)ethan-1-one. The acetyl group at position 3 vs. position 8 alters electronic effects and steric hindrance.

Compound B : 1-(5,7-Dimethoxy-2,2-dimethyl-2H-chromen-8-yl)ethan-1-one (C₁₅H₁₈O₄)

- Structure : Chromen ring with methoxy (-OCH₃) groups at positions 5 and 7, dimethyl (-CH₃) groups at position 2, and acetyl at position 7.

- Properties: Molecular weight: 262.30 g/mol.

- Comparison :

- The dimethyl and methoxy groups in Compound B reduce water solubility compared to the parent this compound but improve thermal stability.

Heteroaryl Ethanone Derivatives

Compound C : 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (C₉H₈N₂O)

- Structure : Benzimidazole core with acetyl at position 2.

- Synthesis : Reaction of 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one with benzyl chlorides in DMF/K₂CO₃ .

- Comparison: The benzimidazole ring introduces nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike the oxygen-dominated chromen system. Biological activity: Benzimidazole derivatives are known for antimicrobial and anticancer properties, whereas chromen-based ethanones may target enzymes like carbonic anhydrase .

Compound D: 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (C₁₄H₁₁NO₂S)

- Structure: Phenolic acetyl derivative with a heteroarylthio (-S-heteroaryl) substituent.

- Activity : Potent acetylcholinesterase (AChE) inhibitor (Ki = 22–24 nM) .

- Comparison: The thioether linkage in Compound D enhances electron-withdrawing effects, increasing reactivity toward nucleophiles compared to the chromen-based ethanone.

Physical and Chemical Properties

常见问题

Q. What experimental methods are recommended for determining the crystal structure of 1-(2H-chromen-8-yl)ethan-1-one?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use a diffractometer (e.g., Agilent Eos Gemini Ultra) with MoKα radiation (λ = 0.71073 Å) and refine the structure using SHELXL96. Hydrogen atoms can be located via difference Fourier maps or constrained geometrically. For data collection, ensure θ ranges between 2.9° and 26.4° to maximize resolution. Refinement parameters (e.g., R1 < 0.05) and hydrogen-bonding networks should be analyzed using software like PLATON or ORTEP-3 .

Q. How can NMR spectroscopy be optimized to resolve overlapping signals in this compound derivatives?

Use high-field NMR (≥ 400 MHz) and advanced 2D techniques (e.g., [1H;13C] HSQC) to assign overlapping proton and carbon signals. Deuterated solvents (e.g., DMSO-d6) reduce interference. For complex splitting patterns, apply homonuclear decoupling or NOESY to identify spatial proximities. Integrate computational tools like density functional theory (DFT) to predict chemical shifts and validate assignments .

Q. What synthetic routes are effective for preparing this compound derivatives?

Friedel-Crafts acylation of chromene derivatives with acetyl chloride in the presence of Lewis acids (e.g., ZnCl₂) is a common method. Optimize reaction conditions (e.g., glacial acetic acid as solvent, reflux at 120°C) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields. Monitor reactions by TLC and confirm products via melting point and spectroscopic data .

Advanced Research Questions

Q. How can discrepancies in hydrogen-bonding networks between computational models and crystallographic data be resolved?

Perform multipole refinement in SHELXL to model electron density accurately. Compare experimental hydrogen-bond lengths (e.g., O–H···O interactions at ~2.05 Å) with DFT-optimized geometries. Use Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers. Adjust force field parameters in molecular dynamics simulations to align with observed packing motifs .

Q. What strategies address low reproducibility in biological activity assays for this compound analogs?

Standardize assay protocols:

- Use a minimum of three biological replicates.

- Include positive controls (e.g., known antimicrobials like ampicillin).

- Validate compound purity via HPLC (>95%). For cellular studies, pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent toxicity. Address batch-to-batch variability by synthesizing derivatives in parallel under inert atmospheres .

Q. How can machine learning improve the prediction of photophysical properties in chromene-based ketones?

Train models on datasets containing experimental UV-Vis spectra, HOMO-LUMO gaps (from DFT), and substituent effects (e.g., electron-withdrawing groups). Use descriptors like Hammett constants and dipole moments. Validate predictions against time-dependent DFT (TD-DFT) calculations. Open-source tools like RDKit or DeepChem can automate feature extraction .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data conflict in assigning stereochemistry?

Dynamic disorder in crystals or rapid interconversion of stereoisomers in solution can cause mismatches. To resolve:

Q. How to reconcile conflicting bioactivity results between in vitro and in vivo studies?

Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays). Optimize lipophilicity (logP 2–5) to enhance membrane permeability. Use molecular docking to assess target binding affinity and specificity. Address false positives in vitro by counter-screening against related enzymes/proteins .

Methodological Tables

Table 1. Key Crystallographic Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Space group | P21 | |

| a, b, c (Å) | 6.4919, 9.4057, 10.3638 | |

| β (°) | 97.286 | |

| R1 (all data) | 0.043 | |

| Hydrogen-bond geometry | O–H···O: 2.883 Å, 169° |

Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Diacetylated derivatives | Excess acetylating agent | Reduce stoichiometry (1:1) |

| Oxidized chromene | Air exposure | Use inert atmosphere (N₂) |

| Polymerization | High temperature | Lower reaction temp (80°C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。